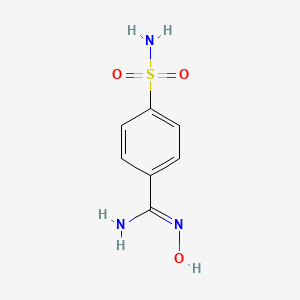

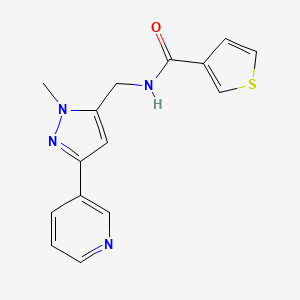

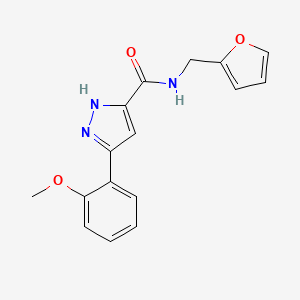

5-bromo-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "5-bromo-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups such as the 1,3,4-oxadiazole ring, methylsulfonyl group, and brominated thiophene moiety. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry and biological activity of structurally related compounds, which can be used to infer potential properties and activities of the compound .

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives is well-documented in the literature. For instance, the synthesis of potent 5-HT(1B/1D) antagonists with an oxadiazole ring as a core structure has been achieved through a series of chemical transformations, including the use of aryl carboxylic acids as precursors . Similarly, the synthesis of a carboxylic acid moiety of a dopamine and serotonin receptor antagonist involved multiple steps, including regioselective substitution and bromination . These methods could potentially be adapted for the synthesis of the compound of interest, with appropriate modifications to incorporate the thiophene and methylsulfonyl groups.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using single-crystal X-ray analysis, which provides detailed information about the arrangement of atoms within the molecule . This technique could be employed to ascertain the precise molecular geometry of "this compound," which is crucial for understanding its chemical reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from the behavior of similar structures. For example, the oxadiazole ring is known to participate in electrophilic substitution reactions, which could be utilized to introduce various substituents that modulate the compound's biological activity . The presence of a bromine atom on the thiophene ring suggests potential for further substitution reactions, which could be explored to create a library of analogs for structure-activity relationship (SAR) studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as log P and log D values, have been calculated to predict their behavior in biological systems . These properties are indicative of the compound's solubility, permeability, and potential oral bioavailability. For "this compound," similar calculations and evaluations would be necessary to predict its pharmacokinetic profile and to optimize its drug-like characteristics.

科学的研究の応用

Catalytic Arylation

Bheeter, Bera, and Doucet (2013) explored the direct arylation of thiophenes, including those similar to the compound , highlighting its use in synthesizing various derivatives for potential applications in material science and pharmaceuticals (Bheeter, Bera, & Doucet, 2013).

Synthesis of Antagonists

Liao et al. (2000) synthesized and evaluated a series of analogues, including one similar to the compound , as potent and selective 5-HT(1B/1D) antagonists. This research contributes to the development of new pharmacological agents for treating various neurological disorders (Liao et al., 2000).

Antimicrobial Activity

Khalid et al. (2016) conducted a study on the synthesis of N-substituted derivatives of a compound structurally related to 5-bromo-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide. These compounds showed moderate to excellent antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Khalid et al., 2016).

Insecticidal Applications

Qi et al. (2014) reported the synthesis and evaluation of a series of compounds, including those related to the compound , for their insecticidal activities. These compounds showed promising results against certain pests, indicating their potential use in agriculture (Qi et al., 2014).

Pharmacological Properties

Tsuji et al. (1998) synthesized a series of compounds, including derivatives of the compound , which exhibited anti-inflammatory properties. This research adds to the knowledge of developing new anti-inflammatory drugs (Tsuji et al., 1998).

作用機序

Target of Action

It’s known that similar compounds with thiazole and sulfonamide groups have shown antibacterial activity

Mode of Action

The exact mode of action of this compound is currently unknown. They work by interacting with bacterial cells, possibly disrupting essential cellular processes

Biochemical Pathways

Based on its potential antibacterial activity, it may interfere with bacterial metabolic pathways or protein synthesis, leading to cell death . More research is needed to identify the exact biochemical pathways affected by this compound.

Result of Action

Based on its potential antibacterial activity, it may lead to bacterial cell death

特性

IUPAC Name |

5-bromo-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O4S2/c1-24(20,21)10-5-3-2-4-8(10)13-17-18-14(22-13)16-12(19)9-6-7-11(15)23-9/h2-7H,1H3,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLFWLOMSYUQEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

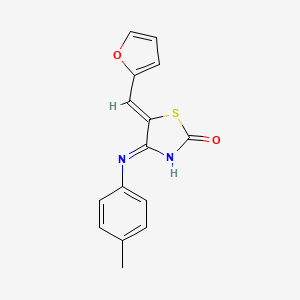

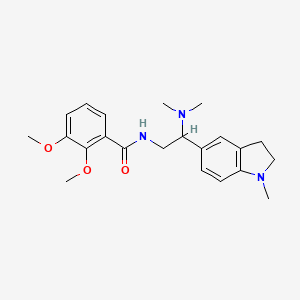

![N-[4-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide](/img/structure/B3009888.png)

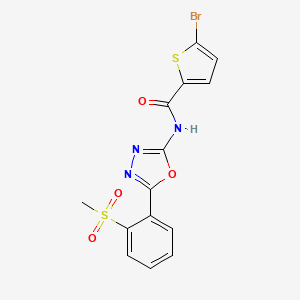

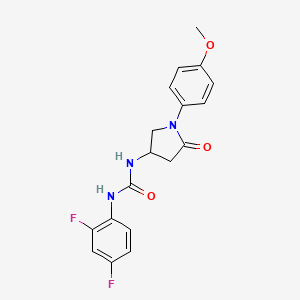

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B3009905.png)

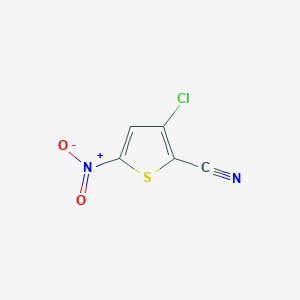

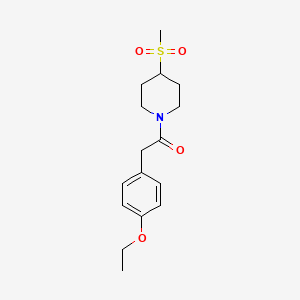

![2-(1-oxo-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)propan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B3009907.png)